

A Technical Guide to Pyrrolidinone-Containing Bioactive Molecules

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Compound of Interest

Compound Name: (S)-5-(Aminomethyl)pyrrolidin-2-one
CAS No.: 145414-31-9
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Abstract: The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of a diverse array of natural products and synthetic pharmaceuticals.^{[1][2][3][4]} Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an ideal building block for designing molecules that can interact with a wide range of biological targets.^{[1][5]} This in-depth technical guide provides a comprehensive review of pyrrolidinone-containing bioactive molecules for researchers, scientists, and drug development professionals. We will explore the fundamental chemistry of the pyrrolidinone core, delve into the major classes of bioactive molecules built upon this scaffold, detail synthetic strategies for its construction, provide exemplary experimental protocols, and discuss the methods for evaluating the biological activity of these compounds. Finally, we will look toward the future, highlighting emerging opportunities and challenges in the field.

Introduction to the Pyrrolidinone Scaffold Chemical Properties and Significance

The 2-pyrrolidinone structure, also known as γ -lactam, is a cyclic amide. The presence of the carbonyl group and the nitrogen atom within the five-membered ring imparts a unique combination of polarity, rigidity, and hydrogen bonding capabilities. The pyrrolidinone ring can act as both a hydrogen bond donor (via the N-H group, if unsubstituted) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature is crucial for its interaction with biological macromolecules such as enzymes and receptors.

The non-planar, puckered conformation of the pyrrolidinone ring allows for the precise spatial orientation of substituents, which is a key factor in achieving target selectivity and potency.^{[1][5]} This three-dimensional character is a significant advantage in modern drug design, where moving beyond flat, aromatic structures is a major focus.^{[1][5]}

Prevalence in Natural Products and Synthetic Drugs

The pyrrolidinone motif is found in a wide range of natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit diverse biological activities.^[1]

Furthermore, the pyrrolidinone core is a cornerstone of numerous synthetic drugs across various therapeutic areas.^{[2][6]} This widespread presence underscores the evolutionary and synthetic utility of this scaffold in creating biologically active molecules.

Major Classes of Pyrrolidinone-Containing Bioactive Molecules

The versatility of the pyrrolidinone scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.

Racetams: Nootropic Agents

The racetam family of drugs, characterized by a 2-oxo-1-pyrrolidine acetamide core, are among the most well-known pyrrolidinone-containing compounds.^{[7][8]}

- 2.1.1 Piracetam and its Analogs: Piracetam, the first synthesized racetam, is a nootropic agent used to enhance cognitive function.^{[6][7]} Its derivatives, such as aniracetam, oxiracetam, and the anticonvulsant levetiracetam, have been developed with modified properties.^{[7][8]}

- 2.1.2 Mechanism of Action: The precise mechanism of action for racetams is not fully elucidated but is believed to be multifactorial.[8][9][10] They are thought to modulate neurotransmitter systems, particularly the cholinergic and glutamatergic systems, by increasing the density of their respective receptors.[11] Racetams may also enhance cell membrane fluidity and increase cerebral blood flow and oxygen utilization.[11] Some racetams, like aniracetam, act as positive allosteric modulators of AMPA receptors.[8]

Factor Xa Inhibitors: Anticoagulants

Several direct Factor Xa (FXa) inhibitors, used for the prevention and treatment of thromboembolic diseases, incorporate a pyrrolidinone scaffold.[12][13][14][15]

- 2.2.1 Rivaroxaban and Apixaban: While not all FXa inhibitors contain this exact core, the principles of their design often involve scaffolds that can present substituents into the S1 and S4 pockets of the enzyme in a similar fashion to pyrrolidinone-based inhibitors.[16] The pyrrolidinone core can serve as a central scaffold to correctly position the P1 and P4 binding groups.[15][16]
- 2.2.2 Structure-Activity Relationships (SAR): SAR studies have shown that the pyrrolidinone ring acts as a rigid spacer, orienting the key pharmacophoric elements for optimal interaction with the active site of FXa.[12] The design of these inhibitors often involves structure-based and property-based approaches to optimize potency, selectivity, and pharmacokinetic profiles.[12][13]

DPP-4 Inhibitors: Antidiabetic Agents

Cyanopyrrolidines are a prominent class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[17]

- 2.3.1 Vildagliptin and Saxagliptin: These drugs are potent and selective inhibitors of DPP-4.[17][18] The cyanopyrrolidine moiety mimics the proline residue of the natural substrates of DPP-4, allowing for tight binding to the S1 pocket of the enzyme.[18]

Other Emerging Classes

The pyrrolidinone scaffold is also being explored for a variety of other therapeutic applications:

- **Anticancer Agents:** Numerous pyrrolidinone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[19][20][21][22] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.[21] Spirooxindole-pyrrolidine compounds, for instance, have shown promise as anticancer candidates.[19]
- **Anti-inflammatory Agents:** Pyrrolidinone-containing compounds, such as ketorolac (a pyrrolizine derivative), are used as non-steroidal anti-inflammatory drugs (NSAIDs).[23][24][25] Research is ongoing to develop novel pyrrolidinone derivatives with anti-inflammatory properties, for example, through the inhibition of lipoxygenase (LOX).[26]

Synthetic Strategies for the Pyrrolidinone Core

A variety of synthetic methods have been developed to construct the pyrrolidinone ring.

Classical and Modern Synthetic Approaches

Traditional methods for synthesizing the pyrrolidinone core include reactions like the Birch reduction of aromatic pyrroles.[27] More contemporary approaches often utilize catalytic methods to improve efficiency and stereocontrol.[28][29][30]

Asymmetric Synthesis

Given the importance of stereochemistry in biological activity, the asymmetric synthesis of pyrrolidinones is a major area of research.[1][4] Strategies include:

- **Catalytic Asymmetric Synthesis:** This involves the use of chiral catalysts, such as copper complexes, in reactions like 1,3-dipolar cycloadditions of azomethine ylides to construct enantioenriched pyrrolidines.[31][32]
- **Chiral Pool Synthesis:** This approach utilizes readily available chiral starting materials, such as amino acids like L-proline, to build the pyrrolidinone scaffold with defined stereochemistry. [1]
- **Organocatalysis:** Chiral pyrrolidine-based organocatalysts are themselves important tools in asymmetric synthesis.[33][34][35]

Experimental Protocols for Synthesis and Characterization

Step-by-Step Synthesis of a Representative Pyrrolidinone Derivative

Synthesis of N-benzyl-5-oxopyrrolidine-3-carboxylic acid:

- **Step 1: Synthesis of Diethyl Benzylaminosuccinate:** To a solution of diethyl maleate (1 eq.) in ethanol, add benzylamine (1.1 eq.). Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude product.
- **Step 2: Cyclization to form Ethyl N-benzyl-5-oxopyrrolidine-3-carboxylate:** Dissolve the crude product from Step 1 in toluene. Add a catalytic amount of sodium ethoxide. Heat the mixture to reflux for 6 hours. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
- **Step 3: Hydrolysis to N-benzyl-5-oxopyrrolidine-3-carboxylic acid:** Dissolve the ester from Step 2 in a mixture of ethanol and water. Add lithium hydroxide (2 eq.) and stir at room temperature for 12 hours. Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for confirming the structure of the synthesized pyrrolidinone derivatives.
- **Infrared (IR) Spectroscopy:** The characteristic C=O stretch of the lactam is typically observed around 1680 cm^{-1} .
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

In Vitro and In Vivo Evaluation of Bioactivity

Enzyme Inhibition Assays

For pyrrolidinone derivatives designed as enzyme inhibitors (e.g., for Factor Xa or DPP-4), in vitro assays are crucial to determine their potency (IC₅₀ values) and selectivity. These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the rate of product formation.

Cell-Based Assays

To assess the biological effects of pyrrolidinone compounds on cells, a variety of assays can be employed:

- Cytotoxicity Assays (e.g., MTT assay): These are used to determine the concentration at which a compound is toxic to cells, which is particularly important for anticancer drug development.[\[20\]](#)
- Apoptosis and Cell Cycle Analysis: For anticancer agents, flow cytometry can be used to determine if the compound induces programmed cell death (apoptosis) or arrests the cell cycle at a specific phase.[\[21\]](#)

Future Perspectives and Challenges

The pyrrolidinone scaffold will undoubtedly continue to be a valuable platform in drug discovery.[\[5\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

Novel Drug Discovery Opportunities

There is significant potential for the development of novel pyrrolidinone-containing therapeutics for a wide range of diseases, including neurodegenerative disorders, cancers, and inflammatory conditions.[\[3\]](#)[\[23\]](#)[\[38\]](#) The exploration of new chemical space around the pyrrolidinone core, including the synthesis of complex spirocyclic and fused-ring systems, is a promising avenue for discovering next-generation drugs.[\[2\]](#)[\[19\]](#)

Overcoming Synthetic Hurdles

While many synthetic methods exist, the development of more efficient, stereoselective, and environmentally friendly ("green") synthetic routes to functionalized pyrrolidinones remains an

important goal.[39] The ability to readily access a wide diversity of pyrrolidinone derivatives is key to successful drug discovery campaigns.

Conclusion

The pyrrolidinone ring is a remarkably versatile and privileged scaffold that has had a profound impact on medicinal chemistry. Its presence in a wide array of bioactive molecules, from nootropics to anticoagulants and anticancer agents, is a testament to its favorable physicochemical and drug-like properties. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrrolidinone core is poised to remain a central element in the design and development of innovative therapeutics for the foreseeable future.

Visualization & Formatting

Data Presentation

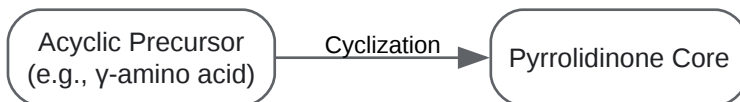
Table 1: Bioactivity of Representative Pyrrolidinone-Containing Molecules

Compound Class	Example Molecule	Primary Biological Target	Therapeutic Application
Racetams	Piracetam	Modulator of neurotransmitter systems	Nootropic
Factor Xa Inhibitors	(Scaffold-based)	Factor Xa	Anticoagulant
DPP-4 Inhibitors	Vildagliptin	Dipeptidyl peptidase-4 (DPP-4)	Antidiabetic
Anticancer Agents	Spirooxindole-pyrrolidine derivatives	Various (e.g., tubulin, kinases)	Oncology
Anti-inflammatory	Ketorolac	Cyclooxygenase (COX)	Anti-inflammatory, Analgesic

Experimental Protocols

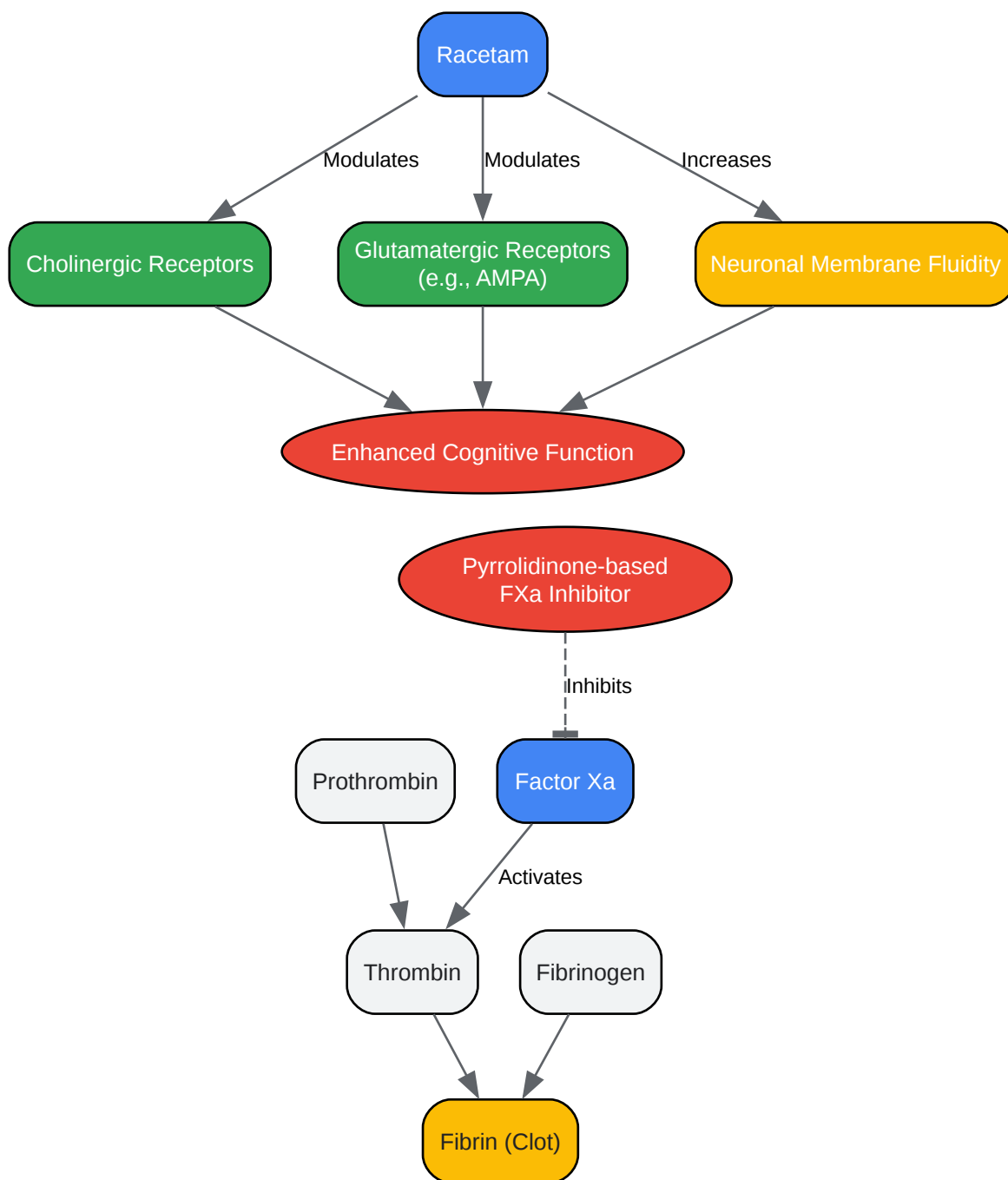
(See Section 4.0 for a detailed, step-by-step methodology for the synthesis of a representative pyrrolidinone derivative.)

Mandatory Visualization



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Caption: General synthetic route to the pyrrolidinone core.



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Caption: Role of Factor Xa in the coagulation cascade.

References

- Donoghue, P. J. (2007). Synthesis of the Pyrrolidinone Core of KSM-2690 B. *Organic Letters*. [\[Link\]](#)
- Jadhav, P. K. (2007). Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Barkat, M. A. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). *Bohrium*. [\[Link\]](#)
- Bostock, J. M. (2006). Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Wikipedia. (2026). Piracetam. [\[Link\]](#)
- Li, W. (2020). Catalytic asymmetric synthesis of enantioenriched α -deuterated pyrrolidine derivatives. *Nature Communications*. [\[Link\]](#)
- Donoghue, P. J. (2012). Asymmetric synthesis of the fully elaborated pyrrolidinone core of oxazolomycin A. *Organic Letters*. [\[Link\]](#)
- Goulliaev, A. H. (1994). Piracetam and other structurally related nootropics. *Brain Research Reviews*. [\[Link\]](#)
- Donoghue, P. J. (2016). Synthesis of the Pyrrolidinone Core of KSM-2690 B. *ACS Figshare*. [\[Link\]](#)
- Li Petri, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Topics in Current Chemistry*. [\[Link\]](#)

- Li Petri, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [\[Link\]](#)
- Kairytė, K. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. [\[Link\]](#)
- Ielo, L. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [\[Link\]](#)
- Balasubramanian, B. (2013). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research. [\[Link\]](#)
- Donoghue, P. J. (2012). Asymmetric Synthesis of the Fully Elaborated Pyrrolidinone Core of Oxazolomycin A. Organic Letters. [\[Link\]](#)
- Patsnap. (2024). What is the mechanism of Piracetam?. Patsnap Synapse. [\[Link\]](#)
- Foley, D. A. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [\[Link\]](#)
- Gualtierotti, J. B. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. [\[Link\]](#)
- Wikipedia. (2026). Racetam. [\[Link\]](#)
- Quan, M. L. (1999). Preparation of pyrrolidine and isoxazolidine benzamidines as potent inhibitors of coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Kairytė, K. (2024). Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. [\[Link\]](#)
- Donoghue, P. J. (2007). Synthesis of the pyrrolidinone core of KSM-2690 B. Organic Letters. [\[Link\]](#)
- Poyraz, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [\[Link\]](#)

- Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [\[Link\]](#)
- Li Petri, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [\[Link\]](#)
- Han, W. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Mondadori, C. (1987). Do piracetam-like compounds act centrally via peripheral mechanisms?. Brain Research. [\[Link\]](#)
- Tsoleridis, C. A. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry. [\[Link\]](#)
- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet. [\[Link\]](#)
- Rosenblum, S. B. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. [\[Link\]](#)
- ResearchGate. (2025). Structure and property based design of factor Xa inhibitors: Pyrrolidin-2-ones with biaryl P4 motifs. [\[Link\]](#)
- Li Petri, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [\[Link\]](#)
- Bhat, M. A. (2017). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research. [\[Link\]](#)
- Wikipedia. (2026). Discovery and development of dipeptidyl peptidase-4 inhibitors. [\[Link\]](#)
- Gouda, A. M. (2016). An integrated overview on pyrrolizines as potential anti-inflammatory, analgesic and antipyretic agents. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Poyraz, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [\[Link\]](#)

- ResearchGate. (2024). Bioactive compounds containing pyrrolidine. [[Link](#)]
- ResearchGate. (2016). An Integrated Overview on Pyrrolizines as Potential Anti-inflammatory, Analgesic and Antipyretic Agents. [[Link](#)]
- ResearchGate. (2024). Bioactive and natural compounds based on the pyrrolidine scaffold. [[Link](#)]

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Sources

1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
3. researchgate.net [researchgate.net]
4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
5. researchgate.net [researchgate.net]
6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Piracetam - Wikipedia [en.wikipedia.org]
8. Racetam - Wikipedia [en.wikipedia.org]
9. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
10. Do piracetam-like compounds act centrally via peripheral mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
11. What is the mechanism of Piracetam? [synapse.patsnap.com]
12. Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of pyrrolidine and isoxazolidine benzamidines as potent inhibitors of coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 19. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An integrated overview on pyrrolizines as potential anti-inflammatory, analgesic and antipyretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Asymmetric synthesis of the fully elaborated pyrrolidinone core of oxazolomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Item - Synthesis of the Pyrrolidinone Core of KSM-2690 B - American Chemical Society - Figshare [acs.figshare.com]
- 30. Synthesis of the pyrrolidinone core of KSM-2690 B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Catalytic asymmetric synthesis of enantioenriched α -deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- [32. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [33. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [34. eprints.whiterose.ac.uk \[eprints.whiterose.ac.uk\]](https://eprints.whiterose.ac.uk)
- [35. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [36. !\[\]\(5338ce82ce7b6718f3db173c378c93da_img.jpg\) Whitepaper !\[\]\(dcd074a8300033cc70f02ffe41e779f9_img.jpg\) Pyrrolidine Derivatives in Drug Discovery \[promotion.pharmablock.com\]](#)
- [37. consensus.app \[consensus.app\]](https://consensus.app)
- [38. Recent insights about pyrrolidine core skeletons in pharmacology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [39. researchgate.net \[researchgate.net\]](https://researchgate.net)
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